molecular formula C10H6ClFN2O2 B13635868 1-(5-Chloro-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid

1-(5-Chloro-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid

Cat. No.: B13635868
M. Wt: 240.62 g/mol
InChI Key: GXJCMQDNOHHGGI-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrazole ring substituted with a 5-chloro-2-fluorophenyl group and a carboxylic acid functional group.

Preparation Methods

The synthesis of 1-(5-Chloro-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the 5-chloro-2-fluorophenyl group: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, where a boronic acid derivative of 5-chloro-2-fluorophenyl is reacted with a halogenated pyrazole intermediate in the presence of a palladium catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

1-(5-Chloro-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid undergoes several types of chemical reactions, including:

    Substitution reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.

    Oxidation and reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.

    Coupling reactions: The pyrazole ring can undergo coupling reactions with various electrophiles, leading to the formation of biaryl or heteroaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reductions, and oxidizing agents like potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Chloro-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its potential anti-inflammatory or anticancer effects. The exact molecular pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

1-(5-Chloro-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(5-Chloro-2-fluorophenyl)-1h-pyrazole-4-carboxylic acid: This compound differs in the position of the carboxylic acid group on the pyrazole ring, which can lead to differences in reactivity and biological activity.

    1-(5-Chloro-2-fluorophenyl)-1h-pyrazole-3-sulfonic acid: The presence of a sulfonic acid group instead of a carboxylic acid group can significantly alter the compound’s properties and applications.

    1-(5-Chloro-2-fluorophenyl)-1h-pyrazole-3-carboxamide: The replacement of the carboxylic acid group with a carboxamide group can affect the compound’s solubility and biological activity.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Biological Activity

1-(5-Chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13_{13}H10_{10}ClFN2_2O2_2
  • Molecular Weight : 252.68 g/mol
  • CAS Number : 43438533
  • Physical State : Solid
  • Solubility : Soluble in methanol

This compound exhibits various biological activities primarily through its interaction with specific molecular targets. Some of the key mechanisms include:

  • Inhibition of Enzymes : It has been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are pivotal in the inflammatory process. This inhibition suggests potential anti-inflammatory properties.
  • Phosphodiesterase Inhibition : Preliminary studies indicate that pyrazole derivatives may serve as inhibitors of phosphodiesterase enzymes, which play a critical role in regulating cellular signaling pathways.

Biological Activity

The biological activity of this compound can be summarized in the following categories:

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant anti-inflammatory effects. The compound's IC50_{50} values indicate its potency compared to standard anti-inflammatory drugs like diclofenac.

CompoundIC50_{50} (μg/mL)Reference
This compound60.56
Diclofenac54.65

Analgesic Activity

In vivo studies have shown that this compound can reduce pain responses significantly, indicating its potential as an analgesic agent. The analgesic activity was measured by assessing the reduction in pain-related behaviors in animal models.

Antimicrobial Activity

Emerging research suggests that pyrazole derivatives may possess antimicrobial properties, particularly against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of pyrazole derivatives:

  • Study on Anti-inflammatory Effects :
    A study evaluated a series of pyrazole compounds for their anti-inflammatory activity using carrageenan-induced paw edema models. The results indicated that certain compounds exhibited superior efficacy compared to traditional NSAIDs, with a notable selectivity for COX-2 inhibition .
  • Antimicrobial Evaluation :
    Another research effort focused on the antimicrobial properties of pyrazole derivatives, revealing promising results against Gram-positive and Gram-negative bacteria. The study suggested that modifications to the pyrazole structure could enhance antimicrobial potency .
  • Pharmacokinetics and Toxicology :
    A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Results indicated favorable oral bioavailability and low toxicity in preliminary animal models .

Properties

Molecular Formula

C10H6ClFN2O2

Molecular Weight

240.62 g/mol

IUPAC Name

1-(5-chloro-2-fluorophenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H6ClFN2O2/c11-6-1-2-7(12)9(5-6)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16)

InChI Key

GXJCMQDNOHHGGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C=CC(=N2)C(=O)O)F

Origin of Product

United States

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